molecular formula C15H19ClF3N3O B5407737 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylpiperazin-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylpiperazin-1-yl)acetamide

Cat. No.: B5407737
M. Wt: 349.78 g/mol
InChI Key: DRPJXNWJJDXESP-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylpiperazin-1-yl)acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenyl ring substituted with chlorine and trifluoromethyl groups, as well as an acetamide moiety linked to an ethylpiperazine group. Its molecular formula is C14H18ClF3N2O, and it has a molecular weight of approximately 322.76 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylpiperazin-1-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 4-ethylpiperazine.

    Acylation Reaction: The aniline derivative undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form N-[2-chloro-5-(trifluoromethyl)phenyl]chloroacetamide.

    Nucleophilic Substitution: The chloroacetamide intermediate is then reacted with 4-ethylpiperazine under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalysts and Solvents: Using appropriate catalysts and solvents to facilitate reactions.

    Purification Techniques: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed to remove oxygen or introduce hydrogen atoms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylpiperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 5-[2-chloro-5-(trifluoromethyl)phenyl]furfural

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern and the presence of the ethylpiperazine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClF3N3O/c1-2-21-5-7-22(8-6-21)10-14(23)20-13-9-11(15(17,18)19)3-4-12(13)16/h3-4,9H,2,5-8,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPJXNWJJDXESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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